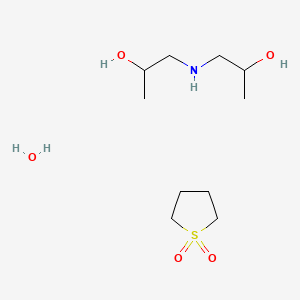
Sulfinol D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfinol D is a hybrid solvent used primarily in the gas processing industry for the removal of acid gases such as hydrogen sulfide and carbon dioxide. It is a mixture of a physical solvent, sulfolane, and a chemical solvent, diisopropanolamine, with water as the base. This combination allows this compound to effectively remove both acidic and organic sulfur compounds from natural gas streams .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfinol D is prepared by blending sulfolane, diisopropanolamine, and water. The preparation involves mixing these components in specific ratios to achieve the desired solvent properties. The typical composition is approximately 35-45% sulfolane, 35-45% diisopropanolamine, and the balance being water .
Industrial Production Methods
The industrial production of this compound involves large-scale blending of the components under controlled conditions to ensure consistency and quality. The process is designed to minimize impurities and ensure the solvent’s effectiveness in gas sweetening applications .
Chemical Reactions Analysis
Types of Reactions
Sulfinol D undergoes several types of chemical reactions, primarily involving the absorption of acid gases. The key reactions include:
Absorption of Hydrogen Sulfide (H₂S): this compound reacts with hydrogen sulfide to form diisopropanolamine sulfide.
Absorption of Carbon Dioxide (CO₂): The solvent also reacts with carbon dioxide to form diisopropanolamine carbonate.
Common Reagents and Conditions
The reactions typically occur under conditions of high pressure and moderate temperature, which are common in gas processing plants. The presence of water in the solvent mixture aids in the absorption process by providing a medium for the reactions to occur .
Major Products Formed
The major products formed from these reactions are diisopropanolamine sulfide and diisopropanolamine carbonate. These compounds are then removed from the solvent during the regeneration process, allowing the solvent to be reused .
Scientific Research Applications
Sulfinol D has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of Sulfinol D involves the physical and chemical absorption of acid gases. The sulfolane component acts as a physical solvent, dissolving the gases, while the diisopropanolamine component chemically reacts with the gases to form stable compounds. This dual action allows for efficient removal of both hydrogen sulfide and carbon dioxide from natural gas streams .
Comparison with Similar Compounds
Similar Compounds
Sulfinol M: A similar solvent that uses methyl diethanolamine instead of diisopropanolamine.
Sulfinol X: Another variation that includes piperazine as an accelerator, enhancing the absorption of carbon dioxide.
Uniqueness of Sulfinol D
This compound is unique due to its specific blend of sulfolane and diisopropanolamine, which provides a balanced approach to gas sweetening. It offers higher loading capacity and faster reaction kinetics compared to other solvents, making it particularly effective in treating sour gas with high levels of hydrogen sulfide and carbon dioxide .
Properties
CAS No. |
63665-16-7 |
|---|---|
Molecular Formula |
C10H25NO5S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol;thiolane 1,1-dioxide;hydrate |
InChI |
InChI=1S/C6H15NO2.C4H8O2S.H2O/c1-5(8)3-7-4-6(2)9;5-7(6)3-1-2-4-7;/h5-9H,3-4H2,1-2H3;1-4H2;1H2 |
InChI Key |
JCVAWLVWQDNEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(C)O)O.C1CCS(=O)(=O)C1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















